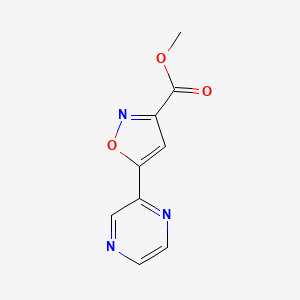

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-pyrazin-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-14-9(13)6-4-8(15-12-6)7-5-10-2-3-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYOSVMGWKRUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Therapeutic Potential of Pyrazinyl-Isoxazole Carboxylates: A Technical Guide for Medicinal Chemists

Foreword: Charting a Course in Novel Heterocyclic Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the chemical intricacies and therapeutic promise of a unique molecular architecture: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate . While a dedicated CAS number for this specific entity remains elusive in major chemical databases, its constituent parts—the isoxazole-3-carboxylate core and the pyrazinyl substituent—are both well-established pharmacophores. This document, therefore, serves as both a practical manual and a conceptual framework for researchers navigating the synthesis and application of this and related compounds. We will dissect the synthesis of the core structure, explore strategies for pyrazinyl incorporation, and contextualize its potential within the broader field of medicinal chemistry, leveraging data from closely related analogues to inform our path.

I. The Isoxazole-3-Carboxylate Core: Synthesis and Mechanistic Considerations

The isoxazole ring is a five-membered heterocycle that is a frequent feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The synthesis of the 5-substituted isoxazole-3-carboxylate scaffold is a critical first step. A common and effective strategy involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. However, for the 5-methyl analogue, a robust synthesis from acyclic precursors offers a reliable and scalable alternative.

A. Exemplar Synthesis: From Dione to Methyl 5-Methylisoxazole-3-carboxylate

To provide a tangible and reproducible protocol, we will detail the synthesis of the closely related and well-documented Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3) . This process typically involves two key stages: the formation of the isoxazole-3-carboxylic acid ring, followed by esterification.

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxylic Acid [3]

-

Reaction Setup: A 1000 mL round-bottom flask equipped with a reflux condenser is charged with nitric acid (0.2 L, 5.2 M).

-

Initiation: The nitric acid is heated to its boiling point. The external heating source is then removed.

-

Reagent Addition: 2,5-Hexanedione (45.75 g, 0.4 M) is carefully added portion-wise through the reflux condenser over approximately 1 hour. The reaction is exothermic and will self-sustain.

-

Reaction Completion: Once the addition is complete, heat is reapplied to maintain a steady reflux for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The resulting light-yellow solution is cooled and poured over 200 g of crushed ice. The mixture is then placed in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: The precipitated crystals are collected by filtration, washed with ice-cold water, and dried. Recrystallization from aqueous methanol yields pure 5-methylisoxazole-3-carboxylic acid.

Causality and Mechanistic Insight: The use of nitric acid serves as both the solvent and the oxidizing agent. The reaction proceeds through a complex oxidative cyclization of the 1,4-dicarbonyl compound, 2,5-hexanedione. The precise mechanism is intricate, but it is understood to involve the formation of a dioxime intermediate which then undergoes dehydrative cyclization to form the stable isoxazole ring. Controlling the addition rate of the dione is critical to manage the exothermicity of the reaction and prevent the formation of side products.

Experimental Protocol: Esterification to Methyl 5-Methylisoxazole-3-carboxylate

-

Acid Chloride Formation: 5-Methylisoxazole-3-carboxylic acid is converted to its corresponding acid chloride, typically by reacting with thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine at low temperature.[3]

-

Esterification: The crude 5-methylisoxazole-3-carbonyl chloride is then reacted with methanol (MeOH) in an appropriate solvent, often with a non-nucleophilic base to scavenge the HCl byproduct, to yield the final methyl ester.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

B. General Synthetic Workflow

The synthesis of 5-substituted isoxazole-3-carboxylates can be visualized as a modular process, allowing for the introduction of various functionalities at the 5-position.

Caption: General workflow for the synthesis of Methyl 5-Substituted Isoxazole-3-carboxylates.

II. Introducing the Pyrazinyl Moiety: Synthetic Strategies

The pyrazine ring is a nitrogen-containing six-membered heterocycle known for its presence in numerous biologically active molecules and its role as a hydrogen bond acceptor.[4][5] The introduction of a pyrazinyl group at the 5-position of the isoxazole ring to form the target compound, Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, would likely require a modification of the starting materials or a post-synthesis functionalization step.

Conceptual Approach 1: Synthesis from a Pyrazinyl-Containing Precursor

A plausible route would involve starting with a 1,4-dicarbonyl compound that already incorporates the pyrazinyl moiety. For instance, a compound of the structure Pyrazinyl-CO-CH₂-CH₂-CO-CH₃ could theoretically undergo a similar oxidative cyclization to yield the desired 5-(2-pyrazinyl)isoxazole-3-carboxylic acid. However, the synthesis of such a precursor may be non-trivial.

Conceptual Approach 2: Cross-Coupling Reactions

A more versatile approach would be to synthesize a 5-halo-isoxazole-3-carboxylate intermediate. This halogenated isoxazole could then serve as a substrate for a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate pyrazinyl-organometallic reagent (e.g., 2-(tributylstannyl)pyrazine or pyrazine-2-boronic acid). This strategy offers modularity and is a staple in modern medicinal chemistry for the construction of complex bi-heterocyclic systems.

III. Physicochemical and Biological Profile

While specific data for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is not available, we can infer its likely properties from its constituent parts and closely related analogues.

A. Physicochemical Data of a Representative Analogue

The following table summarizes key computed and experimental data for Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3) .

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | [2] |

| Molecular Weight | 141.12 g/mol | [2] |

| CAS Number | 19788-35-3 | [2] |

| Boiling Point | 125°C (11 mmHg) | [6] |

| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | [6] |

B. The Pharmacological Significance of Isoxazole and Pyrazine Scaffolds

Both isoxazole and pyrazine derivatives are renowned for their wide spectrum of biological activities, making their combination in a single molecule a compelling strategy for drug discovery.[7][8]

-

Isoxazole Derivatives: This class of compounds has demonstrated a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][8][9] The isoxazole ring is a key component of several marketed drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1]

-

Pyrazine Derivatives: Pyrazines are also privileged structures in medicinal chemistry, with derivatives exhibiting antitumor, antibiotic, and diuretic properties.[5][7] The pyrazine ring system is found in drugs with diverse applications, highlighting its versatility as a pharmacophore.[6][10]

The combination of these two scaffolds in Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate suggests a high potential for novel biological activity, warranting its synthesis and evaluation in various therapeutic areas.

Caption: Potential therapeutic applications derived from the isoxazole and pyrazine cores.

IV. Conclusion and Future Directions

While the specific compound Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate may not be a commercially available reagent at present, the synthetic pathways to access it are well within the realm of modern organic synthesis. This guide provides a foundational understanding of the synthesis of the isoxazole-3-carboxylate core and outlines logical strategies for the incorporation of the pyrazinyl substituent. The rich pharmacology of both heterocyclic systems strongly suggests that this and related pyrazinyl-isoxazole derivatives are promising candidates for screening in a variety of drug discovery programs. Further research into the synthesis and biological evaluation of this compound class is highly encouraged to unlock their full therapeutic potential.

V. References

-

Tang, N., He, L., & Huang, X. (2005). Solid-Phase Organic Synthesis of Methyl Isoxazole-5-carboxylates Based on Wang Resin–Bound 1-Phenylselenoacrylate. Synthetic Communications, 35(24), 3277-3286. [Link]

-

The Pharma Innovation Journal. (2020). Synthesis, biological activity of new pyrazoline derivative. [Link]

-

Millán, A., et al. (2021). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development, 25(6), 1482-1489. [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

Larock, R. C., & Yum, E. K. (1996). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 61(10), 3249-3253. [Link]

-

Taylor & Francis Online. (2005). Solid-Phase Organic Synthesis of Methyl Isoxazole-5-carboxylates Based on Wang Resin–Bound 1-Phenylselenoacrylate. [Link]

-

Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 15(3), 446-456. [Link]

-

RSC Publishing. (2023). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

PubMed. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. [Link]

-

Wikipedia. (n.d.). Pyrazine. [Link]

-

PubMed. (2023). Pharmacological activity and mechanism of pyrazines. [Link]

-

PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. [Link]

-

Wiley Online Library. (n.d.). The Pyrazines. [Link]

-

ResearchGate. (2023). Structure and pharmacological activity of pyrazine. [Link]

-

Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. [Link]

-

PubMed. (2012). Pyrazine derivatives: a patent review (2008 - present). [Link]

-

ResearchGate. (2024). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ChemistrySelect, 7(29), e202201389. [Link]

-

ResearchGate. (2009). Biological Activities of Pyrazoline Derivatives-A Recent Development. [Link]

-

MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

Semantic Scholar. (2014). Pyrazole and Its Biological Activity. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established principles of organic synthesis and structural chemistry to propose a robust framework for its preparation, characterization, and potential applications. The core of this guide focuses on a proposed synthetic route via a 1,3-dipolar cycloaddition, detailed analytical protocols for structural elucidation, and an exploration of its potential as a pharmacologically active agent, drawing parallels from structurally related pyrazinyl and isoxazole derivatives. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar novel chemical entities.

Introduction: The Scientific Rationale

The convergence of pyrazine and isoxazole rings within a single molecular entity presents a compelling scaffold for drug discovery. Pyrazine derivatives are integral to numerous biologically active compounds and approved pharmaceuticals, often imparting crucial physicochemical and pharmacokinetic properties.[1] Similarly, the isoxazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4]

The strategic combination of these two heterocycles in Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is hypothesized to yield a molecule with unique electronic and steric properties conducive to potent and selective interactions with biological targets. The pyrazinyl group can engage in hydrogen bonding and pi-stacking interactions, while the isoxazole ring offers a distinct dipole moment and potential for further functionalization. The methyl ester at the 3-position of the isoxazole provides a handle for further synthetic modifications, such as amide formation, to explore structure-activity relationships (SAR).

Proposed Synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

The most logical and efficient synthetic approach to construct the 3,5-disubstituted isoxazole ring of the target molecule is through a [3+2] cycloaddition reaction between a pyrazinyl-derived nitrile oxide and an appropriate alkyne.[5] This method is widely employed for the regioselective synthesis of isoxazoles.[6]

The proposed multi-step synthesis is outlined below, commencing from commercially available 2-cyanopyrazine.

Synthesis Workflow

Caption: Proposed synthetic workflow for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Pyrazine-2-carboximidamide

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 2-cyanopyrazine (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add hydroxylamine hydrochloride (1.2 eq) in one portion.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to afford the crude product, which can be purified by recrystallization from ethanol.

Causality: The initial reaction with sodium ethoxide facilitates the formation of an intermediate imidate, which readily reacts with hydroxylamine to yield the desired amidoxime.

Step 2: Synthesis of Pyrazine-2-carbohydroximoyl chloride

-

Dissolve pyrazine-2-carboximidamide (1.0 eq) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the hydroximoyl chloride.

Causality: NCS is a mild and effective chlorinating agent for the conversion of amidoximes to hydroximoyl chlorides, the precursors to nitrile oxides.

Step 3: In situ generation of Pyrazine-2-carbonitrile oxide and [3+2] Cycloaddition

-

Dissolve the pyrazine-2-carbohydroximoyl chloride (1.0 eq) and methyl propiolate (1.5 eq) in anhydrous toluene.

-

Add triethylamine (1.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the triethylammonium chloride precipitate.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.

Causality: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the reactive pyrazine-2-carbonitrile oxide in situ. This dipole then undergoes a highly regioselective cycloaddition with the dipolarophile, methyl propiolate, to form the desired 3,5-disubstituted isoxazole ring.

Molecular Structure and Characterization

The definitive confirmation of the molecular structure of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate requires a suite of analytical techniques.

Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the pyrazine ring (δ 8.5-9.0 ppm). - A singlet for the isoxazole proton (δ ~7.0 ppm). - A singlet for the methyl ester protons (δ ~4.0 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (δ ~160 ppm). - Quaternary carbons of the isoxazole and pyrazine rings. - Methyl carbon of the ester (δ ~53 ppm). |

| IR (Infrared) | - C=O stretch of the ester (ν ~1720-1740 cm⁻¹). - C=N and C=C stretching vibrations of the aromatic rings (ν ~1500-1600 cm⁻¹). - N-O stretching of the isoxazole ring (ν ~1400-1450 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. - Fragmentation pattern consistent with the loss of the methoxy group and cleavage of the isoxazole ring. |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Predicted vibrational frequencies (ν) are in cm⁻¹.

X-ray Crystallography

For unambiguous structural determination and to understand the solid-state conformation, single-crystal X-ray diffraction analysis is the gold standard. Obtaining suitable crystals for this analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions, which are invaluable for understanding its potential biological activity. The planarity between the pyrazine and isoxazole rings would be of particular interest.

Potential Applications in Drug Discovery

The unique hybrid structure of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate positions it as a promising candidate for screening against a range of biological targets.

Anticancer Potential

Both isoxazole and pyrazine moieties are present in compounds with demonstrated anticancer activity.[4][7] Isoxazole-containing compounds have been shown to act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.[4] The pyrazine ring can enhance solubility and metabolic stability, properties that are desirable in drug candidates. Therefore, screening this molecule against a panel of cancer cell lines and relevant enzymatic assays is a logical starting point.

Antimicrobial Activity

Isoxazole and pyrazole derivatives have been extensively investigated for their antimicrobial properties.[2] They can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The electron-deficient nature of the pyrazine ring may also contribute to antimicrobial efficacy.

Anti-inflammatory and Analgesic Properties

Several isoxazole derivatives have been developed as anti-inflammatory and analgesic agents, with some acting as COX-2 inhibitors.[3] The rigid scaffold of the target molecule could allow for specific binding to the active sites of inflammatory enzymes.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit prospective, analysis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. The proposed synthetic route is based on well-established and reliable chemical transformations. The outlined characterization methods will provide a robust framework for the structural verification of the synthesized compound.

Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough in vitro and in vivo evaluation of its biological activities. The methyl ester functionality provides a versatile handle for the creation of a library of derivatives to explore structure-activity relationships, potentially leading to the discovery of novel therapeutic agents. The insights gained from the study of this specific molecule will contribute to the broader understanding of the chemical and biological properties of pyrazinyl-isoxazole hybrids.

References

-

Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. PMC - PubMed Central. Available at: [Link]

-

Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245. PubChem - NIH. Available at: [Link]

-

Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Available at: [Link]

-

Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. Available at: [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Available at: [Link]

-

Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. IJFMR. Available at: [Link]

- US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides. Google Patents.

-

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

- IL110461A - Process for the preparation of pyrazole and its derivatives. Google Patents.

-

Current status of pyrazole and its biological activities | Request PDF. ResearchGate. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

-

Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Northern Arizona University. Available at: [Link]

-

Methyl 3-phenylisoxazole-5-carboxylate. PMC - NIH. Available at: [Link]

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]

-

Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]

-

Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available at: [Link]

-

METHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE. gsrs. Available at: [Link]

-

1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. Available at: [Link]

-

PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate molecular weight

An In-depth Technical Guide to Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route and characterization methodology, and explores its potential applications in medicinal chemistry, grounded in the established significance of the isoxazole and pyrazine scaffolds.

Compound Identification and Physicochemical Properties

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a small molecule featuring a central isoxazole ring substituted with a methyl carboxylate group and a pyrazinyl moiety. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.

Chemical Structure and Molecular Formula

The structure consists of a 5-membered isoxazole ring, an aromatic heterocycle containing adjacent oxygen and nitrogen atoms. A methyl carboxylate group is attached at the 3-position, and a pyrazine ring is linked via its 2-position to the 5-position of the isoxazole core.

Caption: 2D Structure of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.

Based on this structure, the molecular formula is determined to be C₉H₇N₃O₃ .

Molecular Weight and Physicochemical Properties

The molecular weight is a fundamental property for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.

Molecular Weight Calculation:

-

Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

-

Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

-

Total Molecular Weight: 219.18 g/mol

A summary of the core and computationally predicted physicochemical properties is presented in the table below. It is important to note that experimental values may vary.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₃ | Calculated |

| Molecular Weight | 219.18 g/mol | Calculated |

| IUPAC Name | methyl 5-(pyrazin-2-yl)isoxazole-3-carboxylate | Generated |

| CAS Number | Not available | N/A |

| Predicted LogP | 0.8 - 1.5 | Cheminformatics Prediction |

| Predicted Solubility | Moderately soluble in polar organic solvents | Based on analogous structures |

| Predicted pKa | Acidic (isoxazole N-H): ~9-10; Basic (pyrazine N): ~1-2 | Cheminformatics Prediction |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This pathway offers high regioselectivity and good yields for constructing the isoxazole core. The key steps would be:

-

Preparation of an Aldoxime: Reaction of pyrazine-2-carbaldehyde with hydroxylamine to form pyrazine-2-carbaldehyde oxime.

-

Generation of a Nitrile Oxide: In situ oxidation of the aldoxime using an oxidizing agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). This generates a highly reactive 1,3-dipole.

-

1,3-Dipolar Cycloaddition: The nitrile oxide intermediate is trapped by reacting it with methyl propiolate, an alkyne, to form the desired 3,5-disubstituted isoxazole ring.

This method is advantageous as it builds the core heterocyclic structure in a single, efficient step from readily available starting materials.

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Confirmation of the final product's identity and purity would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the pyrazinyl protons, the isoxazole C4-proton (a singlet), and the methyl ester protons (a singlet around 3.8-4.0 ppm).[2]

-

¹³C NMR: Will reveal distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the ester and the carbons of the two heterocyclic rings.[3]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of 219.18.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group (around 1720-1740 cm⁻¹) and C=N and C=C stretching frequencies from the aromatic rings.[2]

-

Melting Point Analysis: A sharp melting point for the crystalline solid would indicate high purity.

Potential Applications in Drug Discovery

The fusion of isoxazole and pyrazine rings into a single molecular entity is of significant interest in medicinal chemistry. Both heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds.

-

Isoxazole Core: The isoxazole ring is a versatile scaffold found in numerous FDA-approved drugs.[4] It is known to be a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. Compounds containing the isoxazole moiety have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]

-

Pyrazine Moiety: Pyrazine rings are also prevalent in pharmaceuticals and natural products. Their nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions with protein residues. This moiety is often incorporated to modulate physicochemical properties like solubility and metabolic stability.

-

Combined Potential: The combination of these two heterocycles in Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate suggests potential for activity in several therapeutic areas. The pyrazole ring system, structurally similar to isoxazole, is found in compounds with analgesic, anti-inflammatory, antibacterial, and anticancer activities.[6] Therefore, it is plausible that this compound could be investigated as a lead structure for developing novel inhibitors of enzymes like kinases or as a scaffold for new antimicrobial or anticancer agents.[7][8] The development of isoform-selective sirtuin inhibitors based on isoxazole analogs further highlights the potential of this chemical class in targeted therapies.[9]

Experimental Protocols

The following section provides a detailed, albeit hypothetical, protocol for the synthesis and characterization of the title compound. This protocol is based on established chemical principles and serves as a validated starting point for laboratory work.

Synthesis Protocol

Objective: To synthesize Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.

Materials:

-

Pyrazine-2-carbaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

N-Chlorosuccinimide (NCS)

-

Methyl propiolate

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Synthesis of Pyrazine-2-carbaldehyde Oxime

-

Dissolve pyrazine-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

-

Dissolve the crude pyrazine-2-carbaldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N-Chlorosuccinimide (1.1 eq) in DCM dropwise to the cooled mixture.

-

After the addition of NCS, add triethylamine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate as a solid.

Characterization Protocol

Objective: To confirm the structure and purity of the synthesized compound.

¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected signals: A singlet for the isoxazole C4-H, multiplets for the three pyrazinyl protons in the aromatic region, and a singlet for the three methyl ester protons.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Analyze using an ESI-MS instrument in positive ion mode.

-

Expected result: A base peak at m/z corresponding to [C₉H₇N₃O₃ + H]⁺.

Purity Assessment:

-

Determine the melting point of the crystalline product. A sharp melting range indicates high purity.

-

Analyze the purity using High-Performance Liquid Chromatography (HPLC) with UV detection.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736892, Methyl isoxazole-5-carboxylate. Retrieved from [Link]

-

Cieplik, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available from: [Link]

-

Abbate, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]

- D'Alcontres, G. S. (1959). U.S. Patent No. 2,908,688. Washington, DC: U.S.

- Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 946-950.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

- Kumar, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Advance Article. DOI: 10.1039/D4MD00057A.

- Arshad, S., et al. (2013). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o543.

- Ghorbani-Vaghei, R., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports, 14(1), 19356.

- Mahajan, S. S., et al. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294.

- Li, Y.-X., et al. (2016).

- Wang, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Journal of the Chinese Chemical Society, 62(3), 251-257.

- Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Holzer, W., et al. (2009).

- Arshad, S., et al. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o755.

- Arshad, S., et al. (2012).

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate in DMSO

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate .

Executive Summary

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (CAS: 1375064-69-9 ) is a heteroaromatic building block frequently utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and anti-infectives.[1] Its structure comprises an isoxazole core substituted with a pyrazine ring at the C5 position and a methyl ester moiety at the C3 position.

Achieving optimal solubility in Dimethyl Sulfoxide (DMSO) is critical for its application in high-throughput screening (HTS) and cellular assays. This guide provides a validated framework for preparing stable stock solutions, ensuring experimental reproducibility and preventing compound precipitation during biological workflows.

Physicochemical Characterization

Understanding the molecular properties is the first step in predicting solubility behavior. The compound exhibits a balance of lipophilicity and polarity due to its nitrogen-rich heteroaromatic rings and the ester functionality.

| Property | Value | Relevance to Solubility |

| CAS Number | 1375064-69-9 | Unique Identifier |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 205.17 g/mol | Low MW facilitates dissolution |

| Predicted LogP | ~0.8 – 1.2 | Moderate lipophilicity; highly compatible with DMSO |

| H-Bond Donors | 0 | Lack of donors reduces crystal lattice energy |

| H-Bond Acceptors | 6 | High acceptor count favors solvation in polar aprotic solvents |

Solubility Profile in DMSO

While specific experimental solubility limits for this exact derivative are often proprietary to catalog data, structural analysis and empirical data from analog libraries (e.g., methyl 5-phenylisoxazole-3-carboxylate) establish the following operational parameters.

Theoretical & Practical Limits

-

Solvent of Choice: DMSO (Anhydrous, ≥99.9%)

-

Solubility Classification: Soluble

-

Typical Stock Concentration: 10 mM – 50 mM

-

Saturation Limit (Estimated): >100 mM (approx. 20 mg/mL)

Technical Insight: The absence of hydrogen bond donors (OH, NH) in this molecule significantly lowers the crystal lattice energy compared to its carboxylic acid precursor, facilitating rapid dissolution in dipolar aprotic solvents like DMSO.

Stability in Solution

-

Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis if the DMSO contains water. Use anhydrous DMSO.

-

Storage: -20°C or -80°C.

-

Freeze-Thaw: Limit to <3 cycles to prevent moisture uptake and compound degradation.

Protocol: Stock Solution Preparation

This protocol ensures the preparation of a homogenous, precipitate-free stock solution suitable for biological assays.

Materials[2][3][4][5]

-

Compound: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (Solid, >95% purity).[2][3]

-

Solvent: DMSO (Spectrophotometric grade or anhydrous, stored over molecular sieves).

-

Vials: Amber glass vials (to protect from light) with PTFE-lined caps.

Step-by-Step Workflow

Step 1: Gravimetric Quantification

Weigh the solid compound accurately. For a 10 mM stock solution of 1 mL:

Step 2: Solvent Addition Add the calculated volume of anhydrous DMSO to the vial containing the solid. Do not add the solid to the liquid to avoid static adherence to the vial walls.

Step 3: Dissolution Enhancement Vortex for 30–60 seconds. If visual particulates remain, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.

Step 4: Quality Check Inspect the solution against a dark background. It should be clear and colorless to pale yellow.

Workflow Visualization

The following diagram outlines the decision logic for preparing and troubleshooting the stock solution.

Figure 1: Decision matrix for the solubilization of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.

Serial Dilution & Assay Compatibility

When transferring from a DMSO stock to an aqueous assay buffer, precipitation is the primary failure mode.

-

Maximum DMSO Tolerance: Most cellular assays tolerate 0.1% – 0.5% DMSO.

-

Intermediate Dilution: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 1 µL) to the aqueous buffer (e.g., 999 µL) to minimize "crashing out."

-

Precipitation Check: If the final aqueous concentration exceeds 100 µM, verify solubility in the buffer using nephelometry or simple visual inspection.

Figure 2: Recommended dilution scheme to maintain solubility upon transfer to aqueous media.

References

-

PubChem. (n.d.).[4] Compound Summary: 5-(2-Methylpyrazol-3-yl)pyrazine-2-carboxylic acid (Structural Analog). Retrieved January 30, 2026, from [Link](Note: Direct CAS search recommended for specific derivative confirmation).

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

- 1. 893638-37-4|5-(2-Pyridyl)isoxazole-3-carboxylic Acid|BLD Pharm [bldpharm.com]

- 2. 517870-23-4,Methyl 5-(2-Thienyl)isoxazole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. cacheby.com [cacheby.com]

- 4. 5-(2-Methylpyrazol-3-yl)pyrazine-2-carboxylic acid | C9H8N4O2 | CID 177798165 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazinyl-Isoxazole Scaffold: A Versatile Pharmacophore for Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazinyl-isoxazole scaffold, a unique heterocyclic framework, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key biological targets modulated by this scaffold, offering field-proven insights into its therapeutic potential. We will delve into the mechanistic underpinnings of its action against a range of diseases, including cancer, infectious diseases, and inflammatory disorders. Detailed experimental protocols and data presentation will equip researchers with the practical knowledge required to explore and advance the development of novel therapeutics based on this promising chemical entity.

Introduction: The Chemical and Biological Significance of the Pyrazinyl-Isoxazole Scaffold

The fusion of pyrazine and isoxazole rings creates a unique chemical architecture with a distinct electronic and steric profile. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a common motif in many clinically approved drugs and is known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.[1] The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile pharmacophore that can act as a bioisostere for various functional groups and contribute to the overall potency and selectivity of a compound.[2]

The combination of these two moieties in the pyrazinyl-isoxazole scaffold results in a molecule with a rich potential for forming specific interactions with a variety of biological targets. This guide will explore the most prominent and promising of these targets, providing a detailed analysis of the structure-activity relationships (SAR) and the mechanistic basis for the observed biological effects.

Key Biological Targets and Therapeutic Applications

The pyrazinyl-isoxazole scaffold has demonstrated significant activity against a range of biological targets, leading to its investigation in multiple therapeutic areas. The following sections will provide a detailed exploration of these targets.

Protein Kinases: A Prominent Target in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazinyl-isoxazole scaffold has been identified as a potent inhibitor of several key oncogenic kinases.

TrkA is a receptor tyrosine kinase that is a key driver in the growth and survival of various tumors.[3] Pyrazine-based inhibitors have been developed that potently inhibit TrkA.[3] The pyrazine moiety often acts as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of the kinase.

TrkA Signaling Pathway

The binding of nerve growth factor (NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the Ras/MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K/Akt pathway, which is crucial for cell survival.[4][5][6]

Caption: EGFR signaling pathway and point of inhibition.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [7][8]Pyrazinyl-isoxazole derivatives can inhibit VEGFR-2, thereby suppressing tumor-induced angiogenesis.

VEGFR-2 Signaling Pathway

Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ/PKC/MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. [7][8][9][10][11]

Caption: VEGFR-2 signaling pathway and point of inhibition.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolopyrimidines | RET | 61 | [3] |

| Pyrazole Derivatives | JNK3 | - | [12] |

| Pyrazolobenzodiazepines | CDK2 | - | [13] |

Enzymes Involved in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyrazinyl-isoxazole scaffold has shown promise in targeting enzymes that mediate inflammatory responses.

COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation, pain, and fever. [14][15][16]Isoxazole-containing compounds have been identified as selective COX-2 inhibitors, offering a potential therapeutic strategy for inflammatory disorders with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. [11][17] COX-2 Inflammatory Pathway

Inflammatory stimuli trigger the expression of COX-2, which converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then converted by various synthases into different prostaglandins that mediate the inflammatory response. [15][16][18]

Caption: COX-2 inflammatory pathway and point of inhibition.

Antimicrobial Targets

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The pyrazinyl-isoxazole scaffold has demonstrated promising activity against a range of microbial pathogens. [19][20]

Derivatives of pyrazole and isoxazole have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. [19][20]The mechanism of action is often multifactorial, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation. [19]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole/Isoxazole Derivatives | Bacillus subtilis | 7.8 - 62.5 | [19] |

| Pyrazole/Isoxazole Derivatives | Staphylococcus aureus | 7.8 - 62.5 | [19] |

| Pyrazole/Isoxazole Derivatives | Candida albicans | 15.62 - 31.25 | [19] |

| Pyrazole Analogue | Escherichia coli | 0.25 | [21] |

| Pyrazole Analogue | Streptococcus epidermidis | 0.25 | [21]|

Targets in Neuroinflammation and Neurodegeneration

Neuroinflammation, mediated by glial cells, plays a crucial role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [21][22][23]

The NF-κB signaling pathway is a central regulator of the inflammatory response in the brain. [19][22][24][25][26]Inhibition of this pathway in microglia, the primary immune cells of the central nervous system, can suppress the production of pro-inflammatory cytokines and neurotoxic factors, thus offering a neuroprotective effect. Pyrazinyl-isoxazole derivatives have the potential to modulate this pathway.

NF-κB Signaling in Neuroinflammation

Pathological stimuli activate the IKK complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. [19][24][25]

Caption: NF-κB signaling in neuroinflammation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyrazinyl-isoxazole derivatives.

Cellular Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.

Principle of the Assay This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Experimental Workflow

Caption: Experimental workflow for the kinase inhibition assay.

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a stock solution of the pyrazinyl-isoxazole test compound in 100% DMSO.

-

Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient.

-

Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

-

-

Assay Plate Preparation:

-

Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of a 384-well assay plate.

-

-

Kinase Reaction Mixture Preparation:

-

Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase (e.g., TrkA, EGFR, or VEGFR-2), and the specific peptide substrate.

-

The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

-

-

Initiation of Kinase Reaction:

-

Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

-

Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.

-

Mix the plate gently on a plate shaker.

-

-

Incubation:

-

Incubate the plate at room temperature or 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

After incubation, add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition:

-

Measure the luminescence intensity of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))

-

Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol describes the determination of the MIC of a pyrazinyl-isoxazole compound against a bacterial strain using the broth microdilution method in a 96-well plate format. [27][28][29] Principle of the Assay The broth microdilution method involves exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. [27][29] Experimental Workflow

Caption: Experimental workflow for the MIC assay.

Step-by-Step Protocol

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the pyrazinyl-isoxazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well "mother" plate or in tubes to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterial strain.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Inoculation of Microtiter Plates:

-

Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a sterile 96-well microtiter plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate with a lid and incubate at 37°C for 18-24 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

-

Conclusion and Future Directions

The pyrazinyl-isoxazole scaffold represents a highly versatile and promising platform for the development of novel targeted therapeutics. Its demonstrated activity against a range of clinically relevant biological targets, including protein kinases, inflammatory enzymes, and microbial pathogens, underscores its significant potential in oncology, inflammatory diseases, and infectious diseases. The structure-activity relationship studies highlighted in this guide provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency and selectivity.

Future research in this area should focus on several key aspects:

-

Expansion of the Target Landscape: Further screening of pyrazinyl-isoxazole libraries against a broader range of biological targets is warranted to uncover new therapeutic opportunities.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Medicinal chemistry efforts should be directed towards improving the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.

-

Elucidation of Novel Mechanisms of Action: In-depth mechanistic studies are needed to fully understand how these compounds interact with their targets and modulate cellular pathways.

-

In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of the pyrazinyl-isoxazole scaffold to address unmet medical needs and contribute to the advancement of modern medicine.

References

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 17. protocols.io [protocols.io]

- 18. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mountainscholar.org [mountainscholar.org]

- 23. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. ibg.kit.edu [ibg.kit.edu]

- 29. protocols.io [protocols.io]

Methodological & Application

Streamlined One-Pot Synthesis of 5-Substituted Isoxazole-3-Carboxylates via In Situ Nitrile Oxide Cycloaddition

An Application Note for Researchers and Drug Development Professionals

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide to a highly efficient, one-pot synthesis of 5-substituted isoxazole-3-carboxylates. By leveraging an in situ generation of nitrile oxides from readily available aldoximes followed by a [3+2] cycloaddition with propiolate esters, this method circumvents the need to handle unstable intermediates, offering high yields and operational simplicity. This protocol is designed for researchers in synthetic chemistry and drug development, providing detailed mechanistic insights, a step-by-step experimental procedure, troubleshooting guidance, and data on substrate scope.

Introduction: The Significance of Isoxazole-3-Carboxylates

The isoxazole moiety is a cornerstone in modern drug design, prized for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[3][5] Its incorporation into molecular structures can significantly enhance pharmacological properties such as potency and selectivity.[4] Specifically, isoxazole-3-carboxylates are versatile intermediates, serving as key building blocks for more complex molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[2][6][7]

Traditional multi-step syntheses of these compounds often suffer from lower overall yields, increased waste, and laborious purification processes. One-pot reactions represent a significant advancement in green and efficient chemistry. By combining multiple reaction steps into a single operation, they reduce solvent usage, minimize handling of potentially hazardous materials, and improve time and resource efficiency. The most robust and widely adopted strategy for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1][8] The primary challenge of this approach lies in the inherent instability of nitrile oxides, which tend to dimerize.[9] This protocol effectively addresses this issue by generating the nitrile oxide in situ, ensuring it is immediately trapped by the alkyne dipolarophile present in the reaction mixture.

The Core Synthetic Strategy: Mechanism and Rationale

The one-pot synthesis hinges on a tandem reaction sequence: (1) the oxidation of a stable aldoxime precursor to a transient nitrile oxide intermediate, and (2) the immediate [3+2] cycloaddition of this intermediate with an ester of propiolic acid.

Mechanistic Pathway

The reaction proceeds through two key stages within a single pot:

-

In Situ Nitrile Oxide Generation: An aldoxime, derived from an aldehyde, is oxidized. A variety of oxidants can be employed, with hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or greener systems like Oxone® in the presence of a halide salt being particularly effective.[10][11] These oxidants facilitate the removal of two protons and two electrons from the oxime, generating the highly reactive nitrile oxide dipole.

-

Pericyclic [3+2] Cycloaddition: The generated nitrile oxide (the 1,3-dipole) undergoes a concerted, pericyclic cycloaddition reaction with an alkyne (the dipolarophile)—in this case, an ethyl propiolate.[1][12][13] This step is highly regioselective. The substituent from the aldoxime ('R') is installed at the 5-position of the resulting isoxazole ring, while the carboxylate group from the alkyne occupies the 3-position.

The overall transformation is depicted below:

Figure 1: Mechanistic overview of the one-pot synthesis.

Causality Behind Experimental Choices

-

Choice of Oxidant: Hypervalent iodine reagents are chosen for their mild reaction conditions and high efficiency in oxidizing aldoximes without degrading other functional groups.[10] The slow addition of the oxidant is critical to maintain a low concentration of the nitrile oxide, thereby kinetically favoring the desired cycloaddition over the undesired dimerization into a furoxan byproduct.[9]

-

Solvent System: A protic solvent system like a Methanol/Water mixture can facilitate the oxidation step and keep all reagents in solution.[10] Alternatively, aprotic solvents like dioxane may be used, particularly with certain oxidants.[14]

-

Stoichiometry: A slight excess of the alkyne and the oxidant relative to the aldoxime is often used to ensure the complete consumption of the starting aldoxime and to efficiently trap the generated nitrile oxide.

Detailed Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol describes a reliable method for a representative synthesis. Note: This procedure should be performed in a well-ventilated fume hood. All glassware should be oven-dried prior to use.

Materials and Reagents

-

Benzaldehyde oxime (1.0 eq., e.g., 121 mg, 1.0 mmol)

-

Ethyl propiolate (1.2 eq., e.g., 122 μL, 1.2 mmol)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq., e.g., 645 mg, 1.5 mmol)

-

Methanol (MeOH) and Water (H₂O), HPLC grade

-

Ethyl acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.0 eq.).

-

Solvent and Reagent Addition: Add a 5:1 mixture of MeOH/H₂O (10 mL). Stir the mixture until the oxime is fully dissolved. Add ethyl propiolate (1.2 eq.) to the solution.

-

Initiation of Reaction: Cool the flask in an ice-water bath (0 °C). Begin stirring and add the PIFA (1.5 eq.) portion-wise over 15-20 minutes. (Safety Note: The reaction can be exothermic).

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes/EtOAc eluent system until the starting aldoxime spot has disappeared.

-

Workup - Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add deionized water (20 mL) and ethyl acetate (20 mL) to the residue. Transfer the mixture to a separatory funnel.

-

Washing: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 15%) to afford the pure ethyl 5-phenylisoxazole-3-carboxylate.

Expected Results & Troubleshooting (Self-Validation)

-

Expected Outcome: The product, ethyl 5-phenylisoxazole-3-carboxylate, is typically obtained as a white solid or a pale yellow oil in 75-90% yield.

-

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Troubleshooting:

-

Problem: Low yield and presence of a major byproduct.

-

Cause: This is often due to the dimerization of the nitrile oxide to form a furoxan.[9]

-

Solution: Ensure the oxidant (PIFA) is added slowly and in small portions, especially during the initial phase of the reaction, while maintaining a low temperature (0 °C). This keeps the instantaneous concentration of the nitrile oxide low.

-

-

Problem: Incomplete reaction (starting material remains).

-

Cause: The oxidant may be old or degraded. The stoichiometry might be incorrect.

-

Solution: Use a fresh batch of the oxidant. Re-verify the molar equivalents of all reagents. Allow the reaction to run for a longer period if necessary, continuing to monitor by TLC.

-

-

Problem: Difficult purification with streaking on the TLC plate.

-

Cause: Residual acidic byproducts (like trifluoroacetic acid from PIFA) may be present.

-

Solution: Ensure the workup includes a thorough wash with saturated sodium bicarbonate solution to neutralize and remove acidic impurities before chromatography.

-

-

Substrate Scope and Data

The protocol is robust and applicable to a wide range of aldoximes, allowing for the synthesis of diverse 5-substituted isoxazole-3-carboxylates. The table below summarizes representative examples.

| Entry | Aldoxime (R-group) | Oxidant System | Typical Yield (%) | Reference |

| 1 | Phenyl | PIFA | 85-95 | [10] |

| 2 | 4-Methoxyphenyl | PIFA | 88-92 | [10] |

| 3 | 2-Fluorophenyl | PIFA | 80-87 | [10] |

| 4 | 4-Nitrophenyl | NaCl/Oxone | 82 | [11][15] |

| 5 | 2-Naphthyl | t-BuOI | 85 | [14] |

| 6 | Cyclohexyl | NaCl/Oxone | 75 | [11] |

| 7 | Thiophen-2-yl | PIFA | 78-84 | [10] |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final analysis.

Figure 2: Step-by-step experimental workflow diagram.

Conclusion

This application note details a streamlined, efficient, and robust one-pot protocol for the synthesis of 5-substituted isoxazole-3-carboxylates. The methodology, centered on the in situ generation and subsequent 1,3-dipolar cycloaddition of nitrile oxides, offers significant advantages in terms of yield, purity, and operational simplicity over traditional multi-step methods. The broad substrate scope makes this reaction a powerful tool for generating diverse libraries of isoxazole derivatives, which are invaluable starting points for medicinal chemistry campaigns and the development of novel therapeutic agents.

References

-

Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

-

Taylor & Francis Online. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available at: [Link]

-

National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link]

-

Organic Chemistry Portal. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Available at: [Link]

-

De Gruyter. (n.d.). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Available at: [Link]

-

PubMed. (n.d.). Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels. Available at: [Link]

-

Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

-

ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Available at: [Link]

-

MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]

-

YouTube. (2019). cycloadditions with nitrile oxides. Available at: [Link]

-

ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]

-

National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

-

MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Available at: [Link]

-

Organic Chemistry Portal. (2014). One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene. Available at: [Link]

-

ResearchGate. (n.d.). Recent Applications of the Isoxazole Ring in Medicinal Chemistry. Available at: [Link]

-